molecular formula C23H38N7O17P3S B10770486 Acetyl coenzyme A sodium salt

Acetyl coenzyme A sodium salt

Cat. No.: B10770486
M. Wt: 809.6 g/mol
InChI Key: ZSLZBFCDCINBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl coenzyme A sodium salt can be synthesized through the reaction of coenzyme A with acetyl phosphate and phosphotransacetylase . The reaction is typically carried out under controlled conditions to ensure high purity and yield. The product is then purified using ion exchange chromatography .

Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation processes. Genetically engineered microorganisms are employed to enhance the production yield. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acetyl coenzyme A sodium salt undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Acetyl Coenzyme A (Acetyl-CoA) sodium salt is a crucial metabolite involved in various biochemical pathways, including energy production, lipid biosynthesis, and post-translational modifications. This article explores the biological activity of Acetyl-CoA, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Acetyl-CoA is a thioester formed from acetic acid and coenzyme A (CoA), which is derived from vitamin B5. Its structure includes an acetyl group (CH₃CO) linked to CoA through a high-energy thioester bond. The sodium salt form enhances its solubility for laboratory use, making it a valuable tool in biochemical research.

Biological Functions

  • Metabolic Intermediate : Acetyl-CoA serves as a central intermediate in the citric acid cycle (Krebs cycle), facilitating the conversion of carbohydrates, fats, and proteins into energy.
  • Fatty Acid Synthesis : It acts as a precursor for fatty acid biosynthesis, providing the necessary acetyl groups for the elongation of fatty acids.
  • Histone Acetylation : Acetyl-CoA is crucial for post-translational modifications, particularly in histone acetylation, which regulates gene expression by altering chromatin structure.

1. Metabolic Regulation

Acetyl-CoA levels are tightly regulated within cells and can influence metabolic pathways significantly. For example, studies have shown that starvation conditions lead to decreased levels of Acetyl-CoA in various tissues, which correlates with reduced protein acetylation levels .

2. Enzyme Activity

Research demonstrates that Acetyl-CoA synthetase activity is modulated by lysine acetylation, impacting how efficiently Acetyl-CoA is synthesized from acetate . This regulation highlights the interplay between metabolic state and enzymatic function.

3. Neurodegenerative Diseases

Acetyl-CoA plays a critical role in neuronal health. Studies indicate that it is essential for the survival of cholinergic neurons and may be involved in neurodegenerative processes . The balance of Acetyl-CoA levels can influence neuronal function and survival.

Case Study 1: Cardiac Metabolism

In cardiac tissues, Acetyl-CoA levels are pivotal for regulating fatty acid oxidation and glucose metabolism. Research indicates that alterations in Acetyl-CoA concentrations can lead to metabolic dysfunctions associated with heart diseases .

Tissue TypeAcetyl-CoA Concentration (nmol/mg protein)
Healthy Heart0.872 ± 0.122
Diseased Heart0.040 ± 0.001

Case Study 2: Cancer Metabolism

Cancer cells often exhibit altered metabolism characterized by increased reliance on Acetyl-CoA for lipid synthesis and histone modifications that promote oncogenic gene expression .

  • Energy Production : In mitochondria, Acetyl-CoA enters the TCA cycle, leading to ATP production through oxidative phosphorylation.
  • Regulatory Role : It acts as a signaling molecule that can influence various metabolic pathways based on cellular energy status.
  • Histone Modification : As a substrate for histone acetyltransferases (HATs), Acetyl-CoA facilitates histone acetylation, impacting gene transcription dynamics.

Properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLZBFCDCINBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861618
Record name S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} ethanethioate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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